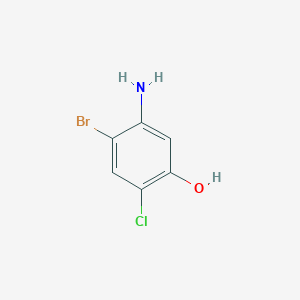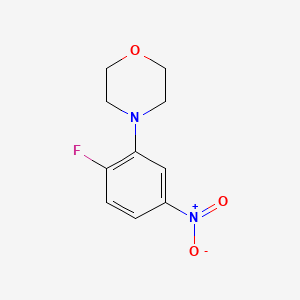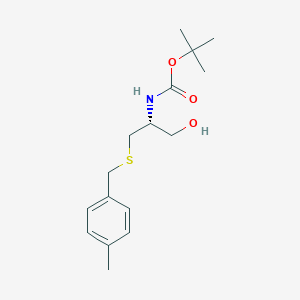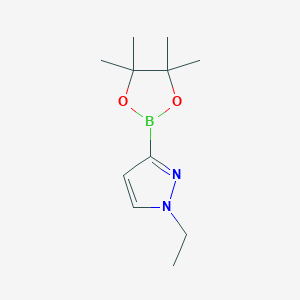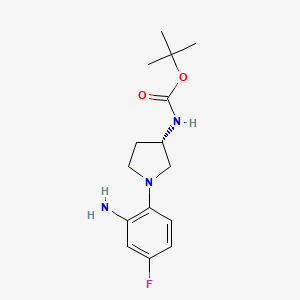
1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride
Overview
Description
1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride, also known as CPPU, is a synthetic chemical compound belonging to the class of organic compounds known as piperidines. It is a white solid with a melting point of 159-161 degrees Celsius and a molecular weight of 278.81 g/mol. CPPU is a powerful inhibitor of plant growth and is used in many scientific research applications to study plant growth and development.
Scientific Research Applications
Electronic, Optical, and Nonlinear Optical Properties
A study by Shkir et al. (2018) investigated the electronic, optical, and nonlinear optical properties of a chalcone derivative, closely related to 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride. The research used computational methods to assess the molecular geometry, vibrational modes, and excitation energy of the compound. The findings indicated that the compound could have potential applications in nonlinear optics and optoelectronic device fabrication due to its high second and third harmonic generation values compared to standard urea (Shkir et al., 2018).
Corrosion Inhibition
Jeeva et al. (2015) synthesized new Mannich bases, including a derivative similar to this compound, and examined them as corrosion inhibitors. The study found these compounds effectively inhibited corrosion on mild steel surfaces in acidic environments. The inhibitors followed Langmuir’s adsorption isotherm, and the research provided insights into the relationship between molecular structure and inhibition efficiency (Jeeva et al., 2015).
Crystal Structure Analysis
Revathi et al. (2015) analyzed the crystal structure of a compound comprising elements similar to this compound. The study provided detailed insights into the dihedral angles between benzene and piperidine rings and the interactions leading to chain formation in the crystal. This research contributes to understanding molecular interactions in crystal engineering (Revathi et al., 2015).
Quantum Chemical Studies
Fatma et al. (2017) conducted a study involving quantum chemical calculations on a novel compound structurally related to this compound. This research involved molecular geometry optimization, vibrational analysis, and investigation of molecular electrostatic potential. The study's findings are significant for understanding the electronic structure and reactivity of such molecules (Fatma et al., 2017).
Anticancer Agent Research
Feng et al. (2020) synthesized and evaluated a series of diaryl urea derivatives, closely related to this compound, as new anticancer agents. These compounds showed significant antiproliferative effects against various cancer cell lines, indicating potential as BRAF inhibitors in cancer treatment (Feng et al., 2020).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIAHQFHCFDGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-05-9 | |
| Record name | Urea, N-(3-chlorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





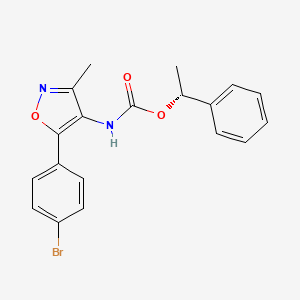
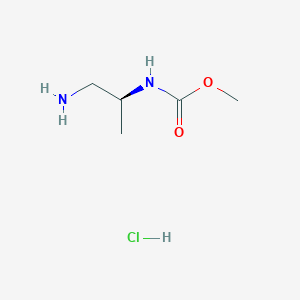
![1,2-Ethanediamine, N'-[2-(diethylamino)ethyl]-N,N-diethyl-](/img/structure/B3027057.png)
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3027058.png)
